ent-Ramipril
Overview
Description
ent-Ramipril: is the RRRRR-isomer of the antihypertensive drug Ramipril. Ramipril is an angiotensin-converting enzyme inhibitor used to treat high blood pressure, heart failure, and diabetic kidney disease . It is also used to reduce the risk of cardiovascular events in patients at high risk .
Mechanism of Action
Mode of Action
ent-Ramipril undergoes de-esterification in the liver to form its active metabolite, ramiprilat . Ramiprilat is a potent, competitive inhibitor of ACE . By binding to and inhibiting ACE, ramipril prevents the conversion of ATI to ATII . This leads to a decrease in ATII levels, resulting in vasodilation, reduced secretion of aldosterone, and ultimately, a decrease in blood pressure .
Biochemical Pathways
This dual action results in a decrease in vasoconstriction and an increase in vasodilation, both of which contribute to the lowering of blood pressure . Furthermore, by inhibiting the RAAS, this compound also reduces the secretion of aldosterone, a hormone that promotes sodium and water retention, thereby reducing blood volume and further contributing to the reduction of blood pressure .
Pharmacokinetics
After oral administration, this compound is rapidly absorbed and then hydrolyzed in the liver to form the active metabolite, ramiprilat . The protein binding of ramipril and ramiprilat is 73% and 56%, respectively . While the pharmacokinetics of ramipril appear unaffected by reduced renal function, the plasma concentration and half-life of ramiprilat are increased in patients with hepatic failure due to a reduced ability to metabolize the drug .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It has potent effects on atherosclerosis progression and plaque stabilization . It also improves myocardial structure and function . Furthermore, this compound has been shown to improve glucose metabolism . These effects are dose-dependent but largely blood pressure independent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s metabolism and excretion can be affected by the patient’s liver and kidney function . Moreover, the drug’s efficacy can be influenced by the patient’s adherence to the medication regimen, diet, and lifestyle . The use of this compound is predicted to present an insignificant risk to the environment .
Biochemical Analysis
Biochemical Properties
“ent-Ramipril” is metabolized to ramiprilat in the liver and, to a lesser extent, kidneys . Ramiprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .
Cellular Effects
“this compound” has been shown to have potent effects on atherosclerosis progression and plaque stabilization as well as on myocardial structure and function . It also improves glucose metabolism . These effects are dose-dependent but largely blood pressure independent .
Molecular Mechanism
The molecular mechanism of “this compound” involves its conversion to ramiprilat, which then inhibits ACE . This prevents the conversion of ATI to ATII, leading to a decrease in blood pressure . It also prevents the breakdown of bradykinin, leading to vasodilation .
Temporal Effects in Laboratory Settings
The effects of “this compound” over time in laboratory settings have been studied. For example, one study found that nocturnal blood pressure regulation is significantly better achieved at bedtime as compared with morning administration of ramipril, without any loss in efficacy during diurnal active hours .
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with different dosages. For example, a study found that the combination therapy with fixed doses of losartan and ramipril may exert greater BP-lowering effects with protection against myocardial infarction and vascular remodeling .
Metabolic Pathways
“this compound” is involved in the RAAS metabolic pathway . It interacts with enzymes such as ACE and affects the levels of molecules like ATI and ATII .
Transport and Distribution
“this compound” is rapidly distributed to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood . After absorption from the gastrointestinal tract, rapid hydrolysis of ramipril occurs in the liver .
Subcellular Localization
It is known to be metabolized in the liver and kidneys, and its active metabolite, ramiprilat, acts on ACE, which is located on the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ramipril involves the condensation of a bicyclic lactam with a phenylpropylamine derivative.
Industrial Production Methods: Industrial production of Ramipril typically involves large-scale synthesis using high-performance liquid chromatography-tandem mass spectrometry for quality control . The process includes solid-phase extraction and separation on a Luna C18 column with a mobile phase consisting of methanol and ammonium acetate buffer .
Chemical Reactions Analysis
Types of Reactions: Ramipril undergoes hydrolytic cleavage of the ester group to form its active metabolite, ramiprilat . This reaction is catalyzed by hepatic enzymes.
Common Reagents and Conditions: The hydrolysis reaction requires the presence of water and is facilitated by liver enzymes . Other reactions include oxidation and reduction, which are common in the metabolic pathways of many drugs .
Major Products: The primary product of Ramipril metabolism is ramiprilat, which is responsible for its therapeutic effects .
Scientific Research Applications
Chemistry: Ramipril is used as a model compound in the development of analytical methods, such as high-performance liquid chromatography and mass spectrometry .
Biology: In biological research, Ramipril is used to study the renin-angiotensin-aldosterone system and its role in blood pressure regulation .
Medicine: Medically, Ramipril is used to treat hypertension, heart failure, and to reduce the risk of cardiovascular events .
Industry: In the pharmaceutical industry, Ramipril is used in the development of combination therapies for cardiovascular diseases .
Comparison with Similar Compounds
Lisinopril: Another angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.
Enalapril: Similar to Ramipril, it is used for hypertension and heart failure.
Amlodipine: A calcium channel blocker used for hypertension and angina.
Uniqueness: Ramipril is unique due to its high potency and long duration of action . It also has a favorable side effect profile compared to other angiotensin-converting enzyme inhibitors .
Properties
IUPAC Name |
(2R,3aR,6aR)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACQVRGBOVJII-YHUYVZNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246253-05-3 | |
Record name | Ramipril, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246253053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RAMIPRIL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COV0OAU1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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